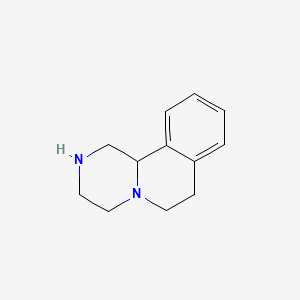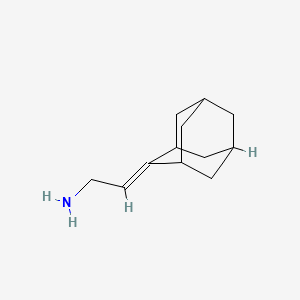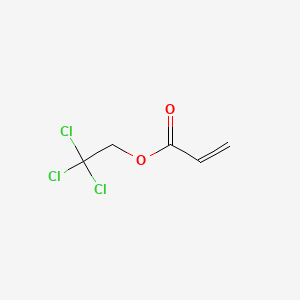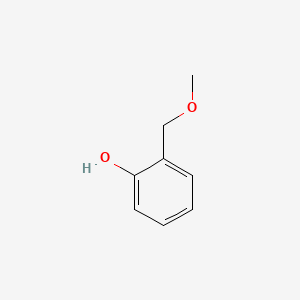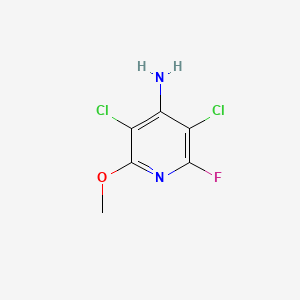![molecular formula C13H14N2 B1295874 N-[1-(吡啶-2-基)乙基]苯胺 CAS No. 6312-11-4](/img/structure/B1295874.png)
N-[1-(吡啶-2-基)乙基]苯胺
描述
N-[1-(pyridin-2-yl)ethyl]aniline: is an organic compound that features a pyridine ring attached to an ethyl group, which is further connected to an aniline moiety
科学研究应用
N-[1-(pyridin-2-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
作用机制
Target of Action
N-[1-(pyridin-2-yl)ethyl]aniline is a compound that has been synthesized and studied for its potential biological and therapeutic value . .
Mode of Action
It has been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar mechanisms, potentially involving bond cleavage or formation.
Biochemical Pathways
The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that it might affect pathways involving these or similar compounds.
Result of Action
It has been synthesized via c–c bond cleavage promoted by i2 and tbhp , suggesting that it might induce similar effects in biological systems.
Action Environment
Its synthesis involves mild and metal-free reaction conditions , suggesting that it might be sensitive to certain environmental factors such as temperature and the presence of metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)ethyl]aniline typically involves the reaction of 2-acetylpyridine with aniline in the presence of a reducing agent. One common method is the reductive amination of 2-acetylpyridine with aniline using sodium borohydride as the reducing agent . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of N-[1-(pyridin-2-yl)ethyl]aniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity, making the process more efficient and cost-effective .
化学反应分析
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-[1-(pyridin-2-yl)ethyl]nitrosoaniline using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield N-[1-(pyridin-2-yl)ethyl]amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: N-[1-(pyridin-2-yl)ethyl]nitrosoaniline.
Reduction: N-[1-(pyridin-2-yl)ethyl]amine.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- N-[1-(pyridin-2-yl)ethyl]amine
- N-[1-(pyridin-2-yl)ethyl]nitrosoaniline
- N-[1-(pyridin-2-yl)ethyl]pyrimidine
Uniqueness
N-[1-(pyridin-2-yl)ethyl]aniline is unique due to its combination of a pyridine ring and an aniline moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of functional materials .
属性
IUPAC Name |
N-(1-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(13-9-5-6-10-14-13)15-12-7-3-2-4-8-12/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQPFEBBTYKNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-11-4 | |
| Record name | NSC42669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline?
A: The research paper describes the use of Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS) to confirm the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline [].
Q2: How was the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline determined?
A: X-ray diffraction was employed to determine the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline []. This technique provides valuable information about the three-dimensional arrangement of atoms within the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
